

Spectroscopic Data and Experimental Protocols for Keramaphidin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Keramaphidin B*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Keramaphidin B**, a pentacyclic marine alkaloid belonging to the manzamine class. Isolated from the Okinawan marine sponge *Amphimedon* sp., **Keramaphidin B** has demonstrated notable cytotoxic activity against various cancer cell lines, making it a molecule of significant interest in medicinal chemistry and drug discovery.^[1] This document compiles the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the total synthesis of (+)-**Keramaphidin B**, offering a valuable resource for its identification, characterization, and further investigation.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for synthetic (+)-**Keramaphidin B**, as reported in the supporting information of the total synthesis by Fürstner et al. (2021). This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Data for (+)-Keramaphidin B (600 MHz, C₆D₆)

Position	δ (ppm)	Multiplicity	J (Hz)
2 α	2.85	ddd	12.1, 5.1, 2.6
2 β	2.21	dt	12.1, 9.9
3 α	1.89	m	11.2, 5.1, 2.9
3 β	1.28	m	
4	2.77	ddd	
5	2.01	m	10.5
6	2.64	d	
8 α	2.29	ddd	
8 β	1.83	ddd	12.8, 10.5, 5.1
10 α	2.45	m	
10 β	1.57	m	
11	5.43	m	
12	5.31	m	
13 α	2.11	m	
13 β	1.98	m	
14 α	1.43	m	
14 β	1.18	m	
15 α	1.25	m	
15 β	0.98	m	
17 α	2.91	m	
17 β	2.51	m	
18 α	1.76	m	
18 β	1.48	m	

19 α	1.63	m
19 β	1.35	m
20	5.48	m
21	5.25	m
22 α	2.08	m
22 β	1.95	m
23 α	1.69	m
23 β	1.54	m
24 α	2.38	m
24 β	2.18	m

Table 2: ^{13}C NMR Data for (+)-Keramaphidin B (151 MHz, C_6D_6)

Position	δ (ppm)
1	63.8
2	54.1
3	20.1
4	64.1
5	40.9
6	59.9
7	45.2
8	35.1
9	61.2
10	33.5
11	131.2
12	129.8
13	30.1
14	29.8
15	25.3
17	51.9
18	27.5
19	26.8
20	130.9
21	128.7
22	32.4
23	29.9
24	36.4

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data provides confirmation of the elemental composition of **Keramaphidin B**.

- HRMS (ESI): m/z $[M+H]^+$ calcd for $C_{26}H_{42}N_2$: 383.3421, found: 383.3420.

Experimental Protocols

The spectroscopic data presented above were acquired using standard, high-field NMR and high-resolution mass spectrometry techniques. The general procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

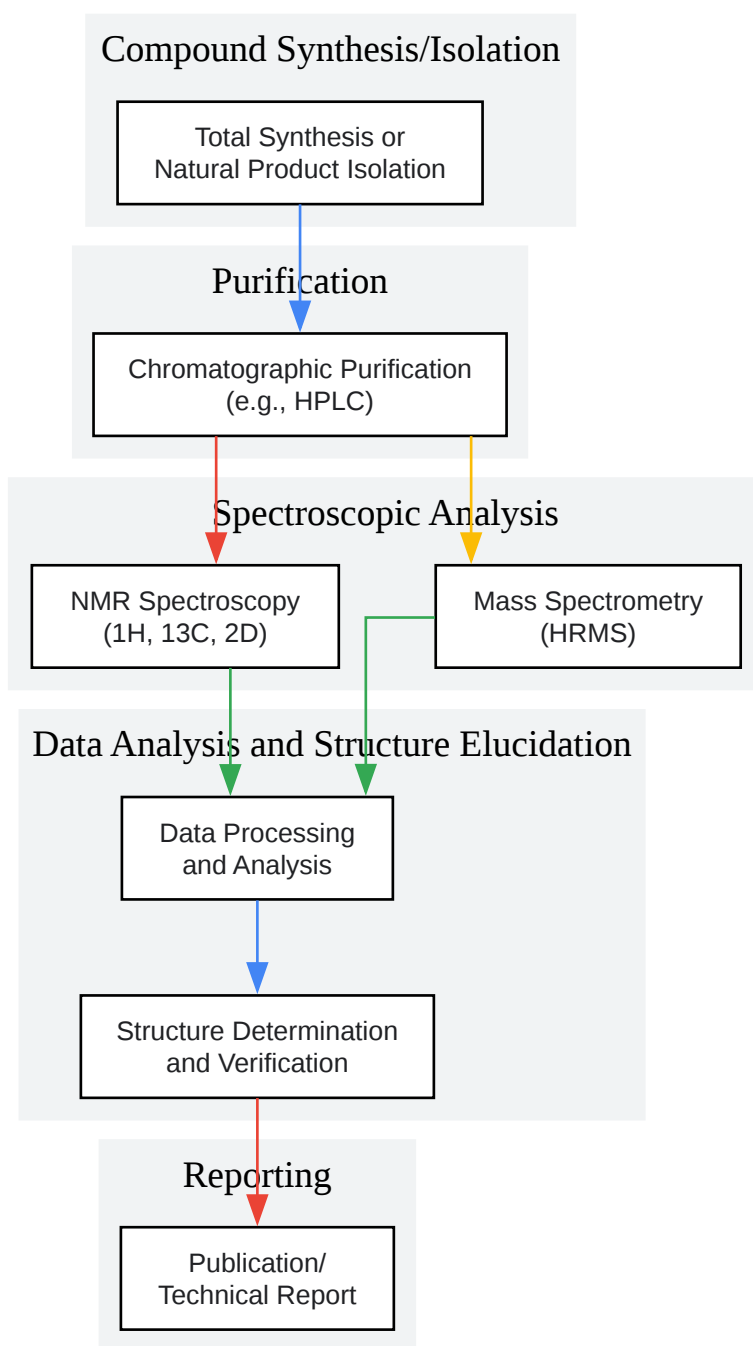
NMR spectra were recorded on a Bruker AVANCE III HD 600 spectrometer equipped with a cryoprobe. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (C_6D_6 : $\delta H = 7.16$ ppm, $\delta C = 128.06$ ppm). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of 1H , ^{13}C , and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable the complete assignment of the proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS data was obtained using an Agilent 6230 ESI-TOF mass spectrometer. The sample was introduced via an electrospray ionization (ESI) source, and the mass-to-charge ratio (m/z) was analyzed using a time-of-flight (TOF) detector to provide a high-resolution mass measurement, allowing for the determination of the elemental composition.

Workflow for Spectroscopic Analysis of a Novel Compound

The logical workflow for the spectroscopic analysis of a newly synthesized or isolated natural product like **Keramaphidin B** is depicted in the following diagram. This process is fundamental in chemical research for structural verification and characterization.



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Workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Towards the total synthesis of keramaphidin B - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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